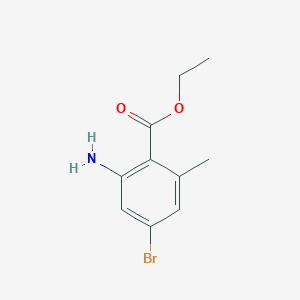

Ethyl 2-amino-4-bromo-6-methylbenzoate

Description

Properties

IUPAC Name |

ethyl 2-amino-4-bromo-6-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCJQVICZLXVMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1C)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Ethyl 2-amino-6-methylbenzoate

This method involves the selective bromination of the aromatic ring at the 4-position of Ethyl 2-amino-6-methylbenzoate using N-bromosuccinimide (NBS) as the brominating agent.

- Dissolve Ethyl 2-amino-6-methylbenzoate in N,N-dimethylformamide (DMF).

- Cool the reaction mixture to 0 °C.

- Add N-bromosuccinimide portionwise to the stirred solution.

- Maintain the temperature at 0 °C for approximately 20 minutes.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by pouring into water.

- Extract the product with ethyl acetate.

- Wash the organic layer with water, dry, concentrate, and purify by silica gel column chromatography.

Reaction Conditions and Yield:

| Parameter | Details |

|---|---|

| Starting Material | Ethyl 2-amino-6-methylbenzoate |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 0 °C |

| Reaction Time | 20 minutes |

| Yield | Approximately 90% |

This method yields Ethyl 2-amino-4-bromo-6-methylbenzoate with high selectivity and efficiency under mild conditions.

Multi-Step Synthesis via Esterification, Palladium-Catalyzed Coupling, and Halogenation

A more elaborate synthetic route involves three main steps starting from 4-bromo-2-methylbenzoic acid:

- Esterification: Conversion of 4-bromo-2-methylbenzoic acid to its methyl ester.

- Palladium-Catalyzed Vinylation: Reaction with potassium vinylfluoroborate or vinylboric acid to introduce a vinyl group.

- Alpha-Halogenated Ketone Synthesis: Halogenation to obtain the target bromoacetyl derivative.

Although this method is described for a related compound (4-bromoacetyl-2-methyl benzoate methyl ester), it provides a strategic framework applicable to the synthesis of this compound by further functional group transformations.

| Step | Reaction | Reagents and Conditions | Notes |

|---|---|---|---|

| a) | Esterification | 4-bromo-2-methylbenzoic acid + Methanol, sulfuric acid catalyst | Generates methyl ester intermediate |

| b) | Palladium-catalyzed coupling | Potassium vinylfluoroborate or vinylboric acid, Pd catalyst, base (Na2CO3) | Introduces vinyl group; base molar ratio 3:1 to 4:1 |

| c) | Alpha-halogenated ketone synthesis | Bromosuccinimide (NBS), solvent mixture (THF/water), 80 °C, 8 hours | Yields halogenated ketone intermediate |

This method is noted for its mild reaction conditions, low raw material cost, and scalability for industrial synthesis.

Reaction Mechanisms and Catalysts

- Esterification: Acid-catalyzed nucleophilic substitution where methanol reacts with the carboxylic acid to form the methyl ester.

- Palladium-Catalyzed Coupling: A Suzuki-type cross-coupling reaction where the palladium catalyst facilitates the vinyl group transfer to the aromatic ring.

- Halogenation: Electrophilic substitution using N-bromosuccinimide introduces bromine selectively at the alpha position of the ketone.

The choice of bases such as sodium carbonate or potassium carbonate in the palladium-catalyzed step influences the reaction rate and yield.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Bromination with NBS | NBS, DMF | 0 °C, 20 min | ~90 | Simple, rapid, high yield | Requires low temperature control |

| Multi-step Esterification + Pd Coupling + Halogenation | Methanol, H2SO4, Pd catalyst, NBS, THF/H2O | Esterification (acid catalyzed), Pd coupling (base, 110 °C), Halogenation (80 °C, 8 h) | 74-92 (intermediate steps) | Scalable, mild conditions, versatile | Multi-step, longer reaction time |

Summary and Recommendations

- Direct bromination is the preferred method for laboratory-scale synthesis of this compound due to its simplicity, short reaction time, and high yield.

- For industrial-scale synthesis , the multi-step method involving esterification, palladium-catalyzed coupling, and halogenation offers advantages in scalability and control over product purity.

- Reaction parameters such as temperature, solvent choice, and reagent molar ratios are critical for optimizing yield and selectivity.

- Further functional group transformations (e.g., amination) may be required depending on the starting materials used.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-bromo-6-methylbenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as potassium permanganate or nitric acid.

Reduction: Catalysts like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of 2-amino-4-substituted-6-methylbenzoates.

Oxidation: Formation of 2-nitro-4-bromo-6-methylbenzoate.

Reduction: Formation of 2-amino-4-bromo-6-methylbenzyl alcohol.

Scientific Research Applications

Ethyl 2-amino-4-bromo-6-methylbenzoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or anticancer properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-bromo-6-methylbenzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The bromine atom and amino group play crucial roles in its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Structural and Functional Analysis

- Substituent Effects: Amino Group: The 2-amino group in the target compound enables hydrogen bonding and participation in diazotization or amidation reactions. In contrast, the tosylamino group in the hexenoate derivative () offers enhanced steric bulk and sulfonamide-based stability . Bromine Position: Bromine at position 4 facilitates cross-coupling reactions. However, in Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate (), bromine at position 2 pairs with electron-withdrawing cyano and difluoromethyl groups, increasing electrophilicity for nucleophilic aromatic substitution . Ring Systems: Chromene-based derivatives () exhibit extended conjugation, improving UV absorption properties for photochemical applications. The simpler benzene ring in the target compound prioritizes synthetic versatility .

- Solubility and Lipophilicity: The target compound’s methyl and ethyl groups enhance lipophilicity compared to the polar cyano and methoxy substituents in related compounds. This makes it more suitable for lipid membrane penetration in drug delivery .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-amino-4-bromo-6-methylbenzoate, and what reaction conditions are critical for achieving high regioselectivity?

- Methodological Answer : The compound can be synthesized via selective bromination of a precursor (e.g., ethyl 2-amino-6-methylbenzoate) using bromine or N-bromosuccinimide (NBS) in the presence of catalysts like FeCl₃ or AlCl₃. Critical parameters include:

- Temperature control (typically 0–25°C) to suppress di-bromination.

- Solvent choice (e.g., dichloromethane or acetic acid) to stabilize intermediates.

- Stoichiometric monitoring of brominating agents to avoid over-substitution .

- Key Evidence : Bromination protocols for structurally similar benzoate derivatives highlight the importance of catalyst selection and reaction kinetics for regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielding of the C-4 bromine substituent at δ ~7.5–8.0 ppm).

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1700–1750 cm⁻¹) and amino groups (N-H stretch at ~3300–3500 cm⁻¹).

- Mass Spectrometry : Look for molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of ethyl or bromine groups).

Q. How do the electronic and steric effects of the amino and methyl substituents influence the reactivity of the benzene ring in subsequent chemical modifications?

- Methodological Answer :

- The amino group (-NH₂) acts as a strong electron-donating group, directing electrophilic substitution to the para position (C-4).

- The methyl group (-CH₃) provides steric hindrance at C-6, limiting reactivity at adjacent positions.

- Combined effects favor bromination at C-4, as observed in synthesis protocols .

Advanced Research Questions

Q. How can researchers optimize bromination conditions to minimize di-brominated byproducts while maintaining high yields?

- Methodological Answer :

- Stepwise Bromination : Use substoichiometric NBS (1.1–1.3 equivalents) with real-time monitoring (TLC/HPLC).

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to modulate reaction rates and selectivity.

- Temperature Gradients : Gradual warming (0°C → room temperature) reduces side reactions.

- Key Evidence : Optimized bromination of ethyl 2-cyano-6-methylbenzoate achieved >90% regioselectivity under controlled conditions .

Q. What strategies are recommended for resolving ambiguous NMR assignments or conflicting mass spectrometry data?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to correlate proton and carbon signals, resolving overlapping peaks.

- X-ray Crystallography : Definitive structural determination via SHELXL refinement (e.g., resolving disorder in the ethyl ester group) .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track specific functional groups.

Q. How can continuous flow reactor systems improve scalability in multi-step synthesis?

- Methodological Answer :

- Flow Chemistry Advantages : Enhanced heat/mass transfer, precise residence time control, and reduced byproduct formation.

- Modular Design : Integrate bromination and esterification steps in tandem reactors.

- Case Study : Continuous flow systems achieved 85% yield in bromination of similar substrates, outperforming batch methods .

Q. What crystallographic refinement protocols in SHELXL address disorder in bromine substituents or the ethyl ester moiety?

- Methodological Answer :

- Disorder Modeling : Use PART and AFIX commands to refine split positions for bromine atoms or rotating ester groups.

- Thermal Ellipsoid Analysis : Apply ISOR and DELU constraints to suppress unrealistic atomic displacement parameters.

- Validation Tools : Check R₁, wR₂, and GooF metrics post-refinement to ensure model accuracy .

Q. How do competing directing effects influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

- Methodological Answer :

- Electronic vs. Steric Effects : The amino group dominates as an ortho/para director, but steric hindrance from the methyl group at C-6 limits reactivity at C-5.

- Palladium Catalyst Tuning : Use bulky ligands (e.g., SPhos) to favor coupling at less-hindered positions.

- Computational Pre-screening : Employ DFT calculations to predict reactive sites, though experimental validation remains critical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.